Cas no 2229174-41-6 (3-methoxy-5-(nitromethyl)-1,2-oxazole)

3-メトキシ-5-(ニトロメチル)-1,2-オキサゾールは、ニトロ基とオキサゾール環を有する有機化合物です。この化合物は、メトキシ基とニトロメチル基がオキサゾール骨格に結合した構造を持ち、高い反応性を示します。特に、ニトロ基の求電子性を活かした求核置換反応や環化反応における有用な中間体としての応用が期待されます。また、オキサゾール環の安定性と組み合わせることで、医薬品や農薬の合成における重要な構築ブロックとしての潜在性を有しています。その特異的な構造から、新規生理活性物質の開発や材料化学分野での利用も注目されています。

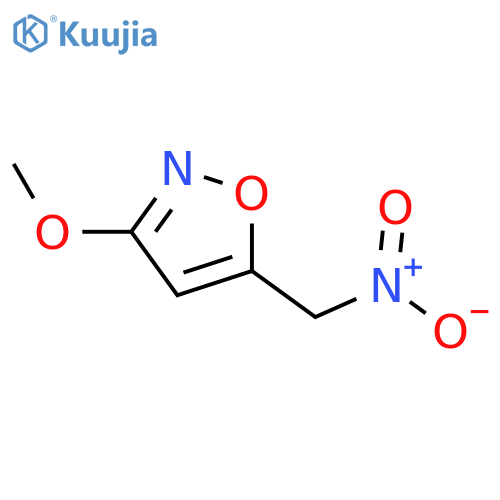

2229174-41-6 structure

商品名:3-methoxy-5-(nitromethyl)-1,2-oxazole

3-methoxy-5-(nitromethyl)-1,2-oxazole 化学的及び物理的性質

名前と識別子

-

- 3-methoxy-5-(nitromethyl)-1,2-oxazole

- EN300-1730031

- 2229174-41-6

-

- インチ: 1S/C5H6N2O4/c1-10-5-2-4(11-6-5)3-7(8)9/h2H,3H2,1H3

- InChIKey: VYCBXZNGNCEKCH-UHFFFAOYSA-N

- ほほえんだ: O1C(=CC(=N1)OC)C[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 158.03275668g/mol

- どういたいしつりょう: 158.03275668g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 146

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 81.1Ų

- 疎水性パラメータ計算基準値(XlogP): 0.5

3-methoxy-5-(nitromethyl)-1,2-oxazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1730031-0.25g |

3-methoxy-5-(nitromethyl)-1,2-oxazole |

2229174-41-6 | 0.25g |

$1315.0 | 2023-09-20 | ||

| Enamine | EN300-1730031-1.0g |

3-methoxy-5-(nitromethyl)-1,2-oxazole |

2229174-41-6 | 1g |

$1429.0 | 2023-06-04 | ||

| Enamine | EN300-1730031-0.05g |

3-methoxy-5-(nitromethyl)-1,2-oxazole |

2229174-41-6 | 0.05g |

$1200.0 | 2023-09-20 | ||

| Enamine | EN300-1730031-10g |

3-methoxy-5-(nitromethyl)-1,2-oxazole |

2229174-41-6 | 10g |

$6144.0 | 2023-09-20 | ||

| Enamine | EN300-1730031-1g |

3-methoxy-5-(nitromethyl)-1,2-oxazole |

2229174-41-6 | 1g |

$1429.0 | 2023-09-20 | ||

| Enamine | EN300-1730031-5g |

3-methoxy-5-(nitromethyl)-1,2-oxazole |

2229174-41-6 | 5g |

$4143.0 | 2023-09-20 | ||

| Enamine | EN300-1730031-2.5g |

3-methoxy-5-(nitromethyl)-1,2-oxazole |

2229174-41-6 | 2.5g |

$2800.0 | 2023-09-20 | ||

| Enamine | EN300-1730031-0.1g |

3-methoxy-5-(nitromethyl)-1,2-oxazole |

2229174-41-6 | 0.1g |

$1257.0 | 2023-09-20 | ||

| Enamine | EN300-1730031-5.0g |

3-methoxy-5-(nitromethyl)-1,2-oxazole |

2229174-41-6 | 5g |

$4143.0 | 2023-06-04 | ||

| Enamine | EN300-1730031-10.0g |

3-methoxy-5-(nitromethyl)-1,2-oxazole |

2229174-41-6 | 10g |

$6144.0 | 2023-06-04 |

3-methoxy-5-(nitromethyl)-1,2-oxazole 関連文献

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

2229174-41-6 (3-methoxy-5-(nitromethyl)-1,2-oxazole) 関連製品

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量